molecular formula C6H5BrN4 B8052582 2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine

2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine

Cat. No.: B8052582
M. Wt: 213.03 g/mol
InChI Key: FSILLCUEWRUWFY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine typically involves cyclization, ring annulation, and cycloaddition reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, Pd(OAc)2 with xantphos as the ligand can be used as the catalyst, and t-butyl carbamate as the coupling partner .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, focusing on optimizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles.

    Cyclization Reactions: Formation of more complex heterocyclic structures.

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products:

    Substituted Pyrrolopyrazines: Depending on the nucleophile used in substitution reactions.

Scientific Research Applications

2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, which could be useful in cancer research.

    Medicine: Investigated for its antimicrobial and antiviral properties.

Mechanism of Action

The exact mechanism of action for 2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as kinases, which play a crucial role in cell signaling pathways. This interaction can inhibit the activity of these enzymes, leading to various biological effects .

Comparison with Similar Compounds

    5H-Pyrrolo[2,3-b]pyrazine: Another member of the pyrrolopyrazine family with similar biological activities.

    6H-Pyrrolo[3,4-b]pyrazine: Known for its antimicrobial properties.

Uniqueness: 2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-2-10-6-5(11-4)3(8)1-9-6/h1-2H,8H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSILLCUEWRUWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN=C2N1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine (21.76 g, 89.54 mmol) in acetic acid (108.8 mL) and concentrated hydrogen chloride (108.8 mL) was added dichlorotin dihydrate (101.0 g, 447.7 mmol). The reaction mixture was left to stir for 1 hour at ambient temperature. Reaction mixture was quenched by addition of 2M NaOH solution and the aqueous extracted with EtOAc (×3). Organic layer was dried (MgSO4), filtered and concentrated in vacuo. The resulting solid was washed with saturated NaHCO3 solution and the solid collected, washed with water and dried to give 2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine (10.4 g, 54.6%). 1H NMR (400.0 MHz, DMSO) δ 11.50 (br s, 1H), 8.22 (s, 1H), 7.16 (s, 1H) and 4.35 (br s, 2H) ppm; MS (ES+) 214.79
Quantity
21.76 g
Type
reactant
Reaction Step One
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
108.8 mL
Type
solvent
Reaction Step One
Quantity
108.8 mL
Type
solvent
Reaction Step One

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